

Milademetan Tosylate Hydrate in Liposarcoma: A Technical Overview

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Compound of Interest		
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This technical guide provides an in-depth analysis of **Milademetan tosylate hydrate**, an investigational agent in the treatment of liposarcoma. It covers the core mechanism of action, preclinical evidence, clinical trial data, and relevant experimental methodologies.

Executive Summary

Milademetan (formerly known as RAIN-32) is an orally bioavailable, selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. In liposarcomas, particularly the well-differentiated and dedifferentiated subtypes, amplification of the MDM2 gene is a key oncogenic driver. This leads to the overexpression of the MDM2 protein, which in turn targets the tumor suppressor protein p53 for degradation. By inhibiting the MDM2-p53 interaction, Milademetan aims to restore p53 function, leading to cell cycle arrest and apoptosis in tumor cells. Clinical investigations have demonstrated promising antitumor activity in patients with dedifferentiated liposarcoma, prompting further late-stage clinical trials.

Mechanism of Action: The MDM2-p53 Axis

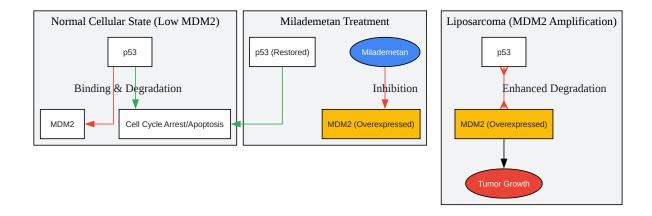
The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in preventing cancer formation.[1] It responds to cellular stress by halting the cell cycle to allow for DNA repair or, if the damage is too severe, by inducing programmed cell death (apoptosis).[1] In many cancers, the function of p53 is abrogated through mutations in the TP53



gene. However, in a significant subset of tumors, including approximately 50% of all cancers, p53 remains wild-type but is functionally inactivated by other mechanisms.[2]

One of the primary mechanisms of p53 inactivation in the absence of mutation is through its interaction with MDM2.[1][2] MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its nuclear export and targeting it for proteasomal degradation.[3] In dedifferentiated liposarcoma, the MDM2 gene is frequently amplified, leading to an overabundance of the MDM2 protein.[2] [3] This excess MDM2 effectively neutralizes p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably.[2]

Milademetan is designed to disrupt this interaction. By binding to MDM2 in the same pocket that p53 would normally occupy, Milademetan prevents the degradation of p53.[3] This leads to the accumulation of functional p53 in the nucleus, which can then activate its downstream target genes to induce cell cycle arrest and apoptosis in the cancerous cells.[1]



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Milademetan's mechanism of action in liposarcoma.

Preclinical and Clinical Investigations



Milademetan has undergone extensive preclinical and clinical evaluation to determine its safety and efficacy in liposarcoma and other solid tumors.

Preclinical Studies

In preclinical models, Milademetan has demonstrated potent, p53-dependent anti-tumor activity.

Table 1: Summary of Preclinical Data

Model System	Key Findings
Cancer Cell Lines	Induced p53-dependent apoptosis in human cancer cell lines with wild-type TP53.
Xenograft Models	Demonstrated significant anti-tumor activity in xenograft models of tumors with functional, wild-type p53.

Clinical Trials

A first-in-human Phase I study provided crucial data on the safety, pharmacokinetics, and preliminary efficacy of Milademetan in patients with advanced solid tumors, including a significant cohort with dedifferentiated liposarcoma.[4][5] This was followed by the MANTRA (Milademetan in Dedifferentiated Liposarcoma) clinical trial program.

Table 2: Phase I Clinical Trial Efficacy in Dedifferentiated Liposarcoma (DDLPS)

Patient Cohort	Disease Control Rate (DCR)	Median Progression-Free Survival (mPFS)
All DDLPS Patients (n=53)	58.5% (95% CI: 44.1%– 71.9%)	7.2 months (95% CI: 3.8–10.1 months)[4]
DDLPS Patients on Recommended Schedule (n=16)	62.0% (95% CI: 35.4%– 84.8%)	7.4 months (95% CI: 1.8–14.6 months)[4]



Table 3: Common Grade 3/4 Drug-Related Adverse Events (Phase I)

Adverse Event	All Patients (All Schedules)	Patients on Recommended Schedule
Thrombocytopenia	29.0%	15.0%[4][5]
Neutropenia	15.0%	5.0%[4][5]
Anemia	13.1%	0%[4][5]

The MANTRA Phase III trial was a randomized, multicenter, open-label study designed to evaluate the efficacy and safety of Milademetan compared to the standard-of-care agent trabectedin in patients with unresectable or metastatic dedifferentiated liposarcoma who had progressed on prior therapies.[6][7]

Experimental Protocols and Methodologies

The clinical development of Milademetan has relied on specific methodologies for patient selection, treatment administration, and response evaluation.

Patient Selection Criteria (MANTRA-2 Phase II Trial)

- Histology: Histologically or cytologically confirmed locally advanced, incurable, or metastatic solid tumors.
- Genomic Status:
 - Wild-type TP53 status confirmed by local testing.
 - MDM2 amplification, defined as a copy number ≥ 12 or a 6-fold increase, confirmed by local testing.
- Exclusion Criteria:
 - Well-differentiated/dedifferentiated liposarcomas, intimal sarcomas, or primary central nervous system tumors were excluded from this specific basket trial.
 - Prior treatment with an MDM2 inhibitor was not permitted.

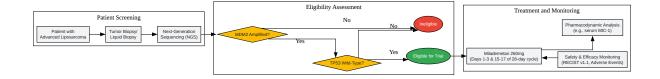


Dosing and Administration

The recommended Phase II dose and schedule was determined to be 260 mg of Milademetan administered orally once daily on days 1 to 3 and 15 to 17 of a 28-day cycle.[4][5] This intermittent dosing schedule was found to mitigate dose-limiting hematologic toxicities, particularly thrombocytopenia, while maintaining clinical activity.[4][5]

Pharmacodynamic Assessments

- p53 Pathway Activation: The activation of the p53 pathway was assessed by measuring the levels of downstream targets. In preclinical studies, this included the measurement of p21 and PUMA. In clinical settings, the serum levels of Macrophage Inhibitory Cytokine-1 (MIC-1), also known as Growth Differentiation Factor-15 (GDF-15), a secreted protein regulated by p53, were used as a pharmacodynamic biomarker.[8]
- MDM2 Amplification and TP53 Status: Next-generation sequencing (NGS) assays were utilized for the central testing of MDM2 copy number and TP53 mutational status from tumor and/or blood samples.



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Generalized workflow for patient selection and treatment.

Conclusion

Milademetan tosylate hydrate represents a targeted therapeutic approach for liposarcomas characterized by MDM2 amplification and wild-type TP53. By reactivating the p53 tumor



suppressor pathway, it offers a promising mechanism-based treatment strategy. The clinical data to date, particularly from the Phase I study, have shown encouraging single-agent activity with a manageable safety profile using an intermittent dosing schedule. The outcomes of the MANTRA Phase III trial will be pivotal in determining the future role of Milademetan in the treatment landscape for dedifferentiated liposarcoma.

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